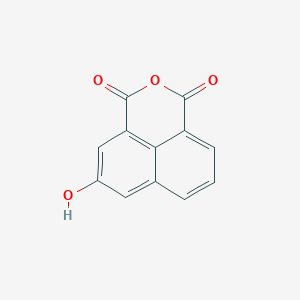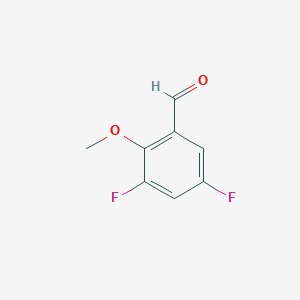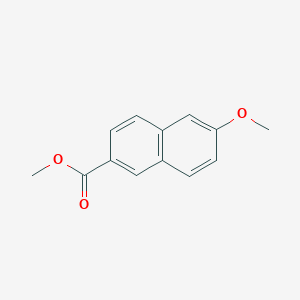
Methyl 6-methoxy-2-naphthoate
Übersicht
Beschreibung
“Methyl 6-methoxy-2-naphthoate” is a chemical compound with the molecular formula C13H12O3 . It is an aromatic ester .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C13H12O3/c1-15-12-6-5-9-7-11 (13 (14)16-2)4-3-10 (9)8-12/h3-8H,1-2H3 . The Canonical SMILES representation is COC1=CC2=C (C=C1)C=C (C=C2)C (=O)OC .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 216.23 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 3 . Its Topological Polar Surface Area is 35.5 Ų . It has a Heavy Atom Count of 16 . Its complexity, as computed by Cactvs, is 252 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Methyl 6-methoxy-2-naphthoate has notable applications in the synthesis of various compounds. A practical synthesis approach for 2-Bromo-6-methoxynaphthalene, a key intermediate in the preparation of anti-inflammatory agents like nabumetone and naproxen, highlights its significance (Xu & He, 2010). Additionally, the compound's role in photodimer formations related to 2-methoxynaphthalene, where its head-to-tail dimers were observed, emphasizes its unique chemical behavior (Teitei et al., 1978). Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, derived from this compound, demonstrates anti-inflammatory properties and serves as an intermediate in synthesizing fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000).
Catalysis and Chemical Process Improvement
The compound plays a crucial role in catalysis and chemical process improvement. For instance, its derivative, 2-methoxynaphthalene, is an important intermediate in the production of naproxen, a widely used anti-inflammatory drug. The study on catalytic methylation of 2-naphthol using dimethyl carbonate as a green agent reflects the compound's importance in environmentally conscious chemical processes (Yadav & Salunke, 2013). Additionally, α-(6-Methoxyl-2-naphthyl)ethanol's carbonylation to methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) showcases its application in high-yield and selective chemical transformations (Zhou et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVPRNFYGCBLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345375 | |
| Record name | Methyl 6-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5043-02-7 | |
| Record name | Methyl 6-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of the methoxy and methyl ester groups influence the photodimerization of Methyl 6-methoxy-2-naphthoate compared to other 2-methoxynaphthalene derivatives?
A1: The research paper highlights that this compound displays a unique behavior in its photodimerization compared to other related 2-methoxynaphthalene derivatives. While most of these derivatives predominantly form head-to-tail photodimers, this compound yields both head-to-tail and head-to-head dimers []. This suggests that the combined electronic and steric effects of the methoxy and methyl ester substituents influence the molecular interactions during the photodimerization process, leading to a mixture of dimeric structures. Further investigations into the specific electronic charge distribution and steric hindrance caused by these groups would be needed to fully elucidate this phenomenon.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


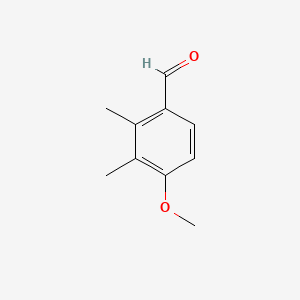
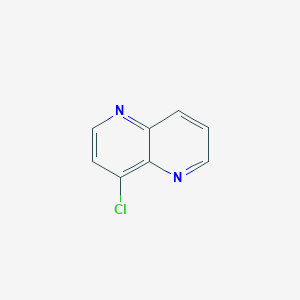
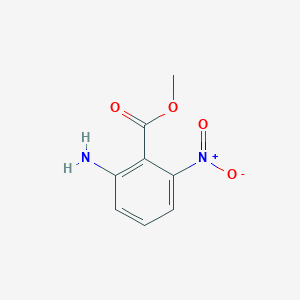
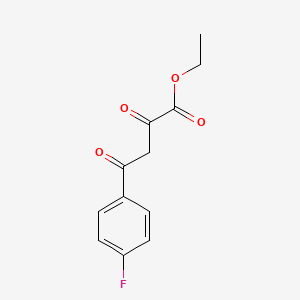

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)





